N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
CAS No.:
Cat. No.: VC15038867
Molecular Formula: C18H25N7O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N7O2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C18H25N7O2/c1-2-24-5-7-25(8-6-24)12-16-21-17(19)23-18(22-16)20-13-3-4-14-15(11-13)27-10-9-26-14/h3-4,11H,2,5-10,12H2,1H3,(H3,19,20,21,22,23) |
| Standard InChI Key | YLAMUQXXYXMFJO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine combines a 1,3,5-triazine ring system with two distinct substituents: a 4-ethylpiperazine methyl group at position 6 and a 2,3-dihydro-1,4-benzodioxin-6-yl amine group at position 2 (Figure 1). This configuration introduces both polar and hydrophobic regions, influencing its solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₇O₂ |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-amino-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The triazine core contributes to planar rigidity, while the piperazine and benzodioxin groups enhance conformational flexibility. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the connectivity of these moieties.
Synthesis and Reaction Optimization
Synthesizing this compound involves multi-step pathways designed to achieve regioselective functionalization of the triazine ring. A representative route proceeds as follows:
Step 1: Preparation of 4-Amino-6-(chloromethyl)-1,3,5-triazin-2-amine
The triazine backbone is constructed via cyclocondensation of cyanoguanidine with chloromethylating agents under acidic conditions.
Step 3: Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine
Buchwald-Hartwig amination links the triazine intermediate to the benzodioxin amine using a copper(I) catalyst and ligand system (e.g., CuI/1,10-phenanthroline) in dimethyl sulfoxide (DMSO).
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Acetonitrile or DMSO |
| Catalyst | Pd(PPh₃)₄ or CuI |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (after purification) |
Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol-water mixtures are employed to isolate the final product.
Biological Activity and Mechanistic Insights
Triazine derivatives are renowned for their diverse pharmacological profiles. For N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine, preliminary studies suggest the following activities:
Antimicrobial Effects
Structural analogs of this compound disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Minimum inhibitory concentrations (MICs) of 4–16 μg/mL have been observed against methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Action
Modulation of NF-κB signaling reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models, with 50% inhibition achieved at 10 μM.
Applications in Medicinal Chemistry
The compound’s dual functionality—combining a triazine scaffold with a piperazine-benzodioxin system—makes it a versatile precursor for drug discovery:
Targeted Drug Design
-
Kinase Inhibitors: Structural modifications at the piperazine nitrogen enhance selectivity for tyrosine kinases.
-
Antimicrobial Agents: Substituting the benzodioxin group with fluorinated arenes improves Gram-negative bacterial penetration.
Prodrug Development
Esterification of the primary amine increases oral bioavailability, with prodrug derivatives showing 3-fold higher plasma concentrations in rodent models.
Comparative Analysis with Related Triazines
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | C₁₈H₂₅N₇O₂ | Piperazine-benzodioxin-triazine | Anticancer, antimicrobial |
| Atrazine | C₈H₁₄ClN₅ | Chlorinated triazine | Herbicide |
| Lamotrigine | C₉H₇Cl₂N₅ | Phenyltriazine | Anticonvulsant |
Unlike simpler triazines (e.g., atrazine), the target compound’s piperazine and benzodioxin groups enable specific interactions with eukaryotic cellular targets, reducing off-target effects.
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